(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Description
“(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic compound. It’s a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Dymińska obtained 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid. The reaction mixture was boiled under reflux for 6 hours .Molecular Structure Analysis
The molecular structure of “(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid” is complex. It includes an imidazole ring fused with a pyridine moiety, which is a common structure in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. Pyridine derivatives have been known to undergo various reactions, including addition of Grignard reagents to pyridine N-oxides, which affords 2-substituted pyridines .Scientific Research Applications
Synthesis and Functionalization
The development and functionalization of compounds similar to "(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid" have been widely studied. For instance, experimental and theoretical studies on the functionalization reactions of related compounds have been conducted, demonstrating the versatility of these compounds in organic synthesis. The reaction mechanisms have been examined theoretically, shedding light on the complexity and potential of these chemical processes for creating new derivatives with varied properties (Yıldırım, Kandemirli, & Demir, 2005).
Luminescent Properties and Coordination Polymers
The construction of coordination polymers using imidazole derivatives and their luminescent properties have been explored, with research showing the ability to create novel heterometallic coordination polymers. These studies not only demonstrate the structural versatility of these compounds but also their potential applications in materials science, especially in light-emitting devices (Chen et al., 2013).
N-Heterocyclic Carbene Complexes
The imidazo[1,5-a]pyridine skeleton has been used as a platform for generating new types of stable N-heterocyclic carbenes. These developments are significant in the field of organometallic chemistry, where such carbenes are used as ligands in catalysis, potentially leading to more efficient and selective synthetic processes (Alcarazo et al., 2005).
Antiprotozoal Agents
Research has also delved into the biological activities of imidazo[1,2-a]pyridines and their derivatives, with some compounds showing promising antiprotozoal properties. This indicates the potential of these compounds in medicinal chemistry, particularly in the development of new treatments for diseases caused by protozoan parasites (Ismail et al., 2004).
properties
IUPAC Name |
(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJXOFFQLPCHD-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1N=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364280 |
Source
|
Record name | AC1LU6KM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
CAS RN |
189100-50-3 |
Source
|
Record name | AC1LU6KM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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